molecular formula C14H19N3O2 B6427491 6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034536-13-3

6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B6427491
CAS No.: 2034536-13-3
M. Wt: 261.32 g/mol
InChI Key: UGPQTYCTTQQJFR-UHFFFAOYSA-N
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Description

6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of 6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[34]octane-8-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. .

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid include other spirocyclic molecules and pyrimidine derivatives. These compounds often share similar chemical properties but differ in their specific functional groups and overall structure. For example:

The uniqueness of this compound lies in its specific combination of the spirocyclic core and the pyrimidinyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-6-12(16-10(2)15-9)17-7-11(13(18)19)14(8-17)4-3-5-14/h6,11H,3-5,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPQTYCTTQQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC(C3(C2)CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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